5-Bromo-6-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-iodopyridin-2-amine: is an organic compound with the molecular formula C5H4BrIN2 and a molecular weight of 298.91 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and iodine atoms at the 5th and 6th positions of the pyridine ring, respectively, and an amino group at the 2nd position. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-iodopyridin-2-amine typically involves halogenation reactions. One common method is the sequential bromination and iodination of 2-aminopyridine. The process begins with the bromination of 2-aminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to iodination using iodine or an iodinating agent like potassium iodide (KI) in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) are used under mild conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used under inert atmosphere.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Coupled products with extended aromatic systems.
- Oxidized or reduced derivatives of the amino group .
Scientific Research Applications
Chemistry: 5-Bromo-6-iodopyridin-2-amine is used as a building block in organic synthesis. Its halogenated positions make it a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and advanced materials. Its unique reactivity makes it valuable for developing new materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Bromo-6-iodopyridin-2-amine involves its interaction with various molecular targets. The halogen atoms (bromine and iodine) and the amino group contribute to its reactivity and ability to form bonds with other molecules. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar structure but with chlorine instead of iodine.
5-Bromo-2-iodopyrimidine: A pyrimidine derivative with similar halogenation pattern.
Uniqueness: 5-Bromo-6-iodopyridin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
5-bromo-6-iodopyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQPGYLGRNLJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676533 |
Source
|
Record name | 5-Bromo-6-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-35-3 |
Source
|
Record name | 5-Bromo-6-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.